Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
“Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” is an organic compound with the CAS Number: 2253630-36-1 . It has a molecular weight of 241.29 . The compound is typically stored at room temperature and is available in oil form .
Synthesis Analysis
The synthesis of “Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” can be achieved by using 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester as a raw material to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-9(14)6-12(13)4-5-16-8-12/h4-8H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” is an oil at room temperature . It has a molecular weight of 241.29 .Scientific Research Applications
Synthesis and Chemical Reactions
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate serves as a key intermediate in the synthesis of various biologically active heterocyclic compounds. For instance, it has been used in reactions with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing its reactivity and potential for generating diverse molecular structures (Moskalenko & Boev, 2012).
Utility in Generating Novel Compounds
The compound is instrumental in synthesizing novel bifunctional molecules, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These novel compounds provide a platform for further selective derivations, offering a pathway to access chemical spaces that are distinct from traditional piperidine ring systems, thus expanding the scope of chemical and pharmacological research (Meyers et al., 2009).
Molecular Structure and Analysis
Studies have also focused on the molecular structure and synthesis of variants of this compound. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and analyzed using techniques like NMR spectroscopy and single crystal X-ray diffraction, providing insights into its molecular configuration and potential applications in various fields including material science and pharmacology (Moriguchi et al., 2014).
Role in Spirocyclic and Heterocyclic Chemistry
The chemical has been pivotal in the synthesis of spirocyclic and heterocyclic compounds. It has been involved in the synthesis of spirocyclic oxetane-fused benzimidazoles, demonstrating its versatility in contributing to the development of complex molecular structures with potential applications in medicinal chemistry and material sciences (Gurry, McArdle, & Aldabbagh, 2015).
Formation of Novel Ring Systems
In addition, the compound has been utilized in the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing its utility in forming novel ring systems. This synthesis provides a foundation for further chemical modifications and has implications for the development of new therapeutic agents or chemical probes (Huynh, Nguyen, & Nishino, 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-4-12(5-7-13)9(14)8-16-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIJOERXQRBNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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